3-(Imidazol-1-yl)propyl isothiocyanate

Description

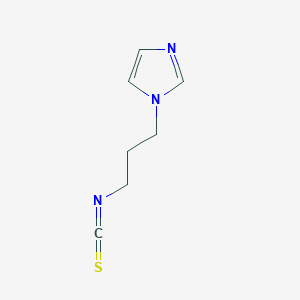

3-(Imidazol-1-yl)propyl isothiocyanate is an organosulfur compound characterized by an isothiocyanate (-N=C=S) functional group attached to a propyl chain bearing an imidazole ring. This structural motif combines the reactivity of isothiocyanates with the heterocyclic aromatic properties of imidazole, a five-membered ring containing two nitrogen atoms.

Properties

Molecular Formula |

C7H9N3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

1-(3-isothiocyanatopropyl)imidazole |

InChI |

InChI=1S/C7H9N3S/c11-7-9-2-1-4-10-5-3-8-6-10/h3,5-6H,1-2,4H2 |

InChI Key |

MEQZNHSJODNALX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CCCN=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-(Imidazol-1-yl)propyl isothiocyanate with structurally related isothiocyanates, emphasizing substituent groups, molecular weights, and functional roles:

Key Research Findings

Antimicrobial Activity: BZITC and PEITC exhibit superior antibacterial effects against S. aureus and L. monocytogenes compared to aliphatic derivatives (e.g., IAITC), suggesting aromatic substituents enhance membrane penetration or target binding . The imidazole group in this compound could theoretically improve interactions with bacterial enzymes or DNA via hydrogen bonding or metal coordination, though experimental data are lacking.

Insecticidal Properties :

- 3-(Methylthio)propyl isothiocyanate (3MPITC) and AITC demonstrate contact toxicity against pests like red imported fire ants, linked to their electrophilic -N=C=S group reacting with nucleophilic insect proteins .

- Imidazole’s nitrogen atoms might enhance insecticidal activity by disrupting chitin synthesis or neurotransmitter systems, but this remains speculative.

Food Aroma Contributions: 3-(Methylthio)propyl isothiocyanate and 3-(methylsulfonyl)propyl isothiocyanate are critical to the odor profiles of cauliflower and broccoli, derived from glucosinolate breakdown . The imidazole derivative’s aroma profile is unexplored but likely distinct due to its heterocyclic structure.

Physicochemical and Reactivity Contrasts

- Solubility : Imidazole’s polarity may increase aqueous solubility compared to hydrophobic aryl derivatives (e.g., BZITC ).

- Stability : Aliphatic isothiocyanates (e.g., AITC ) are volatile and thermally unstable, whereas aromatic/heterocyclic analogs (e.g., PEITC , imidazole derivative) may exhibit greater stability.

- Reactivity : The -N=C=S group reacts with thiols and amines, but imidazole’s π-electrons could modulate electrophilicity, altering reaction kinetics with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.